![molecular formula C23H24N4O2S B14104775 3-methyl-8-[(2-phenylethyl)sulfanyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14104775.png)
3-methyl-8-[(2-phenylethyl)sulfanyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-8-[(2-phenylethyl)sulfanyl]-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with a molecular formula of C30H30N8O4S2 and a molecular weight of 630.753 . This compound is part of the purine family, which is known for its significant roles in biochemistry, particularly in the structure of DNA and RNA. The compound’s unique structure, featuring multiple aromatic rings and sulfur-containing groups, makes it an interesting subject for various scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-8-[(2-phenylethyl)sulfanyl]-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves multiple steps, typically starting with the preparation of the purine coreThe sulfur-containing groups are introduced via thiol-ene reactions, which are known for their efficiency and mild reaction conditions .
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its specialized nature and limited commercial applications. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
3-methyl-8-[(2-phenylethyl)sulfanyl]-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes several types of chemical reactions:
Oxidation: The sulfur groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur groups would yield sulfoxides or sulfones, while substitution reactions on the aromatic rings could introduce halogens, nitro groups, or sulfonic acid groups.
Wissenschaftliche Forschungsanwendungen
3-methyl-8-[(2-phenylethyl)sulfanyl]-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of sulfur-containing purines.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the context of its purine structure.
Wirkmechanismus
The mechanism of action of 3-methyl-8-[(2-phenylethyl)sulfanyl]-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is not well-documented. based on its structure, it is likely to interact with various molecular targets through hydrogen bonding, π-π interactions, and hydrophobic effects. The sulfur groups may also participate in redox reactions, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-dimethyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione
- 3-methyl-8-[(2-phenylethyl)sulfanyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
The uniqueness of 3-methyl-8-[(2-phenylethyl)sulfanyl]-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione lies in its specific combination of functional groups and its potential for diverse chemical reactivity. The presence of both phenylethyl and phenylpropyl groups, along with sulfur-containing moieties, provides a rich platform for studying various chemical and biological interactions.
Eigenschaften
Molekularformel |
C23H24N4O2S |
|---|---|
Molekulargewicht |
420.5 g/mol |
IUPAC-Name |
3-methyl-8-(2-phenylethylsulfanyl)-7-(3-phenylpropyl)purine-2,6-dione |
InChI |
InChI=1S/C23H24N4O2S/c1-26-20-19(21(28)25-22(26)29)27(15-8-13-17-9-4-2-5-10-17)23(24-20)30-16-14-18-11-6-3-7-12-18/h2-7,9-12H,8,13-16H2,1H3,(H,25,28,29) |
InChI-Schlüssel |
VUUWESQTSOFGON-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCC3=CC=CC=C3)CCCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-Butoxyphenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14104696.png)
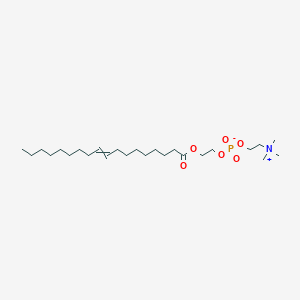
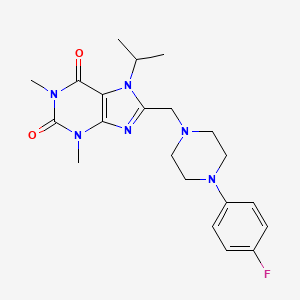
![5-(2-hydroxy-3,5-dimethylphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14104712.png)
![3-heptyl-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14104719.png)
![2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/structure/B14104724.png)
![1-(2-Fluorophenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14104727.png)
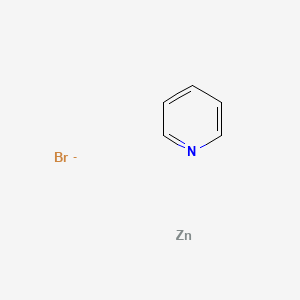
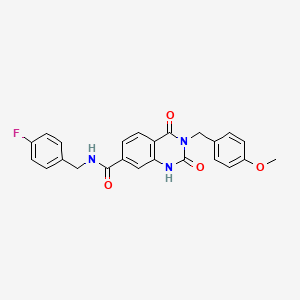
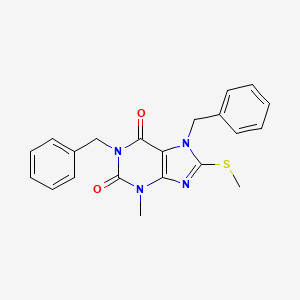
![2-(1,3-benzodioxol-5-yl)-5-[4-(2-oxopyrrolidin-1-yl)benzyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14104762.png)
![2-[3-oxo-3-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propyl]-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B14104766.png)
![tetrasodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B14104771.png)
![Ethyl 4-[(4-hydroxy-5-methylthieno[2,3-d]pyrimidin-6-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B14104778.png)
